2-Fluoro-4-methoxy-5-nitrophenol
Description
2-Fluoro-4-methoxy-5-nitrophenol is a substituted phenolic compound characterized by a fluorine atom at position 2, a methoxy group at position 4, and a nitro group at position 5 on the aromatic ring.
Properties
Molecular Formula |
C7H6FNO4 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-5-nitrophenol |
InChI |
InChI=1S/C7H6FNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3 |
InChI Key |
SXZSQIXPQLCSRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method includes the nitrosation of 2-fluorophenol in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid .
Industrial Production Methods
Industrial production methods for 2-Fluoro-4-methoxy-5-nitrophenol typically involve large-scale reactions using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and ensure environmental safety.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid.
Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-4-methoxy-5-aminophenol, while oxidation can produce various quinone derivatives.
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, potentially disrupting their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Fluoro-4-methoxy-5-nitrophenol with six structurally related compounds, highlighting substituent positions, molecular weights, melting points, and key applications:
Key Observations
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂, -F) generally increase melting points due to enhanced intermolecular forces. For example, 3-Fluoro-4-nitrophenol (mp 93–95°C) has higher thermal stability than 4-Fluoro-2-nitrophenol (mp 75–77°C), likely due to the para-nitro group’s stronger dipole interactions . Methoxy (-OCH₃) groups, being electron-donating, may reduce melting points compared to chloro (-Cl) or nitro (-NO₂) substituents in similar positions .
Reactivity and Synthetic Utility: The presence of a methoxy group in 2-Fluoro-4-methoxy-5-nitrophenol may enhance solubility in polar solvents compared to methyl or chloro analogs (e.g., 2-Fluoro-4-methyl-6-nitrophenol or 2-Chloro-4-fluoro-5-nitrophenol) . Nitro groups at position 5 (as in the target compound) are sterically accessible for nucleophilic substitution, making them valuable intermediates in coupling reactions .
Applications: Agrochemicals: 4-Fluoro-2-nitrophenol serves as a precursor for herbicides, leveraging its nitro group’s redox activity . Pharmaceuticals: 5-Fluoro-2-methoxy-4-nitroaniline, though an aniline derivative, shares functional group similarities and is explored in anticancer drug development . Material Science: 5-Methoxy-2-nitrophenol’s photoreactive properties are utilized in light-sensitive polymers .
Biological Activity
2-Fluoro-4-methoxy-5-nitrophenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FNO₄ |
| Molecular Weight | 187.12 g/mol |
| IUPAC Name | 2-fluoro-4-methoxy-5-nitrophenol |
| InChI Key | SXZSQIXPQLCSRV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1N+[O-])O)F |
Synthesis Methods
The synthesis of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : This involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to the target compound through acid neutralization.
- Reduction and Oxidation Reactions : The nitro group can be reduced to an amine under suitable conditions, while oxidation can yield different products depending on the reagents used.
The biological activity of 2-Fluoro-4-methoxy-5-nitrophenol is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Additionally, the compound's electrophilic nature allows it to engage with nucleophilic sites in biological molecules, potentially disrupting their normal function.
Antimicrobial Properties
Research indicates that 2-Fluoro-4-methoxy-5-nitrophenol exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interference with microbial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Anticancer Potential
Studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated in vitro for its ability to inhibit the growth of cancer cell lines. The nitro group is thought to play a crucial role in this activity by generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study demonstrated that 2-Fluoro-4-methoxy-5-nitrophenol showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
- Anticancer Research : In a recent investigation, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong efficacy at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
- Toxicological Assessment : Toxicity studies involving animal models have shown that while 2-Fluoro-4-methoxy-5-nitrophenol exhibits promising biological activities, it also poses certain risks at high concentrations. Observations included alterations in liver and kidney weights in treated groups compared to controls, necessitating further investigation into its safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
